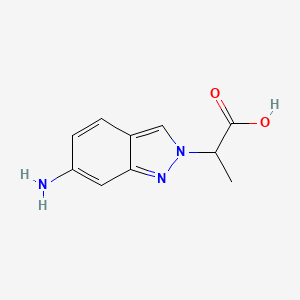
2-(6-amino-2H-indazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-amino-2H-indazol-2-yl)propanoic acid: is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments . The presence of an amino group at the 6-position and a propanoic acid moiety makes this compound particularly interesting for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-2H-indazol-2-yl)propanoic acid typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as Cu(II)-catalyzed cyclization, are also employed to achieve high yields and selectivity .
Industrial Production Methods: Industrial production methods often utilize catalyst-free conditions to minimize costs and environmental impact. For example, the synthesis can be performed using montmorillonite K-10 under an oxygen atmosphere, which avoids the need for expensive catalysts and solvents .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitroso-indazole derivatives.
Reduction: Dihydro-indazole derivatives.
Substitution: Halogenated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, 2-(6-amino-2H-indazol-2-yl)propanoic acid is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in various signaling pathways .
Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various active ingredients .
Wirkmechanismus
The mechanism of action of 2-(6-amino-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-3-(1H-indazol-3-yl)propanoic acid
- 2-amino-3-(2H-indazol-3-yl)propanoic acid
- 3-indazolealanine
Comparison: While these compounds share a similar indazole core, 2-(6-amino-2H-indazol-2-yl)propanoic acid is unique due to the specific positioning of the amino group and the propanoic acid moiety. This unique structure contributes to its distinct biological activities and synthetic versatility .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-(6-aminoindazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12-13/h2-6H,11H2,1H3,(H,14,15) |
InChI-Schlüssel |
KGXRIIRNBOLGJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=C2C=CC(=CC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


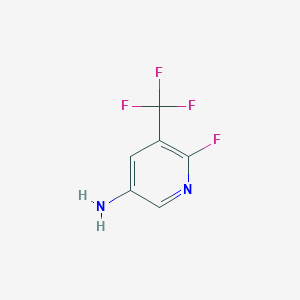
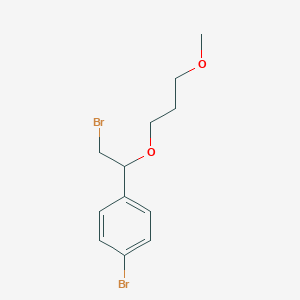
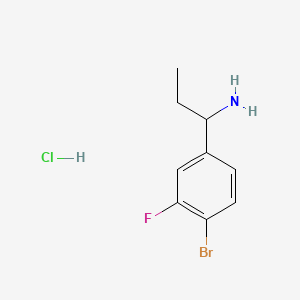

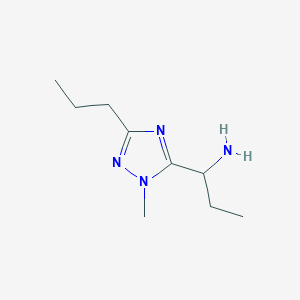
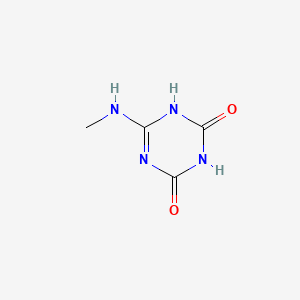

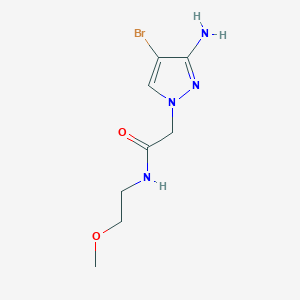

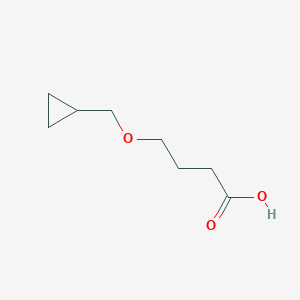
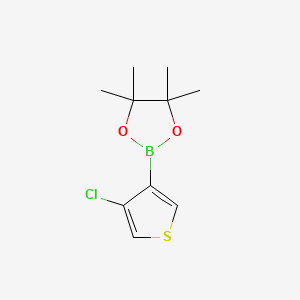
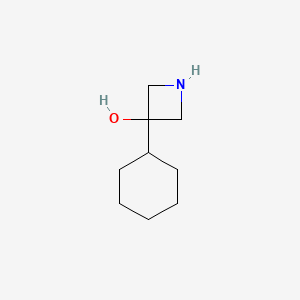

![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
